methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride
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Overview
Description
Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C9H14N2O2·2HCl. It is a derivative of propanoic acid and contains a pyridine ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride typically involves the esterification of 2-amino-2-methyl-3-(pyridin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
- Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride
Uniqueness
Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride is unique due to its specific structural features, such as the presence of a pyridine ring and the methyl group on the amino acid backbone. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
2703778-95-2 |
---|---|
Molecular Formula |
C10H16Cl2N2O2 |
Molecular Weight |
267.2 |
Purity |
95 |
Origin of Product |
United States |
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